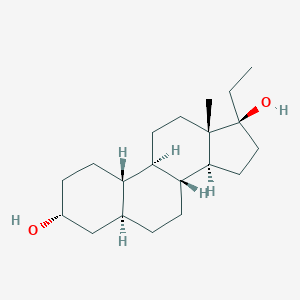

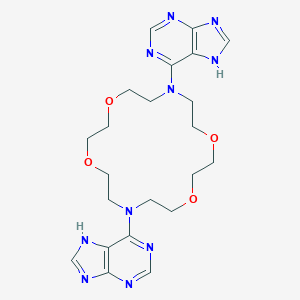

![molecular formula C12H20N2O7 B122064 (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid CAS No. 723331-20-2](/img/structure/B122064.png)

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

Übersicht

Beschreibung

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid, often referred to as 2S-CMCPA, is a carboxylic acid that is used in a variety of scientific research applications. It is a derivative of the amino acid L-alanine, and is an important component of many biochemical pathways.

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Traumatic Brain Injury (TBI)

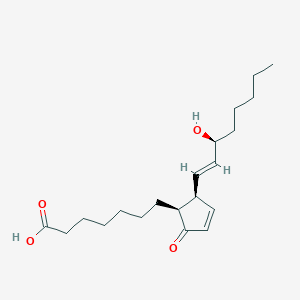

ZJ 43 has been identified as a potent inhibitor of glutamate carboxypeptidase II and III . These enzymes are involved in the hydrolysis of the neurotransmitter N-acetylaspartylglutamate (NAAG), and their inhibition by ZJ 43 can lead to increased levels of NAAG. This has been shown to reduce neuronal degeneration in a rat model of TBI, suggesting a potential application of ZJ 43 in neuroprotective strategies for TBI patients .

Schizophrenia Treatment

The compound has demonstrated efficacy in reducing locomotor activity in the PCP-model of schizophrenia . By inhibiting the enzymes that break down NAAG, ZJ 43 helps to modulate glutamatergic transmission, which is often dysregulated in schizophrenia. This points to its potential use as a novel therapeutic agent in the management of schizophrenia symptoms .

Pain Management

ZJ 43’s inhibition of NAAG peptidase has been associated with analgesic effects in peripheral pain models in rats . The increase in NAAG levels due to the inhibition of its hydrolysis can interact with metabotropic glutamate receptors, leading to pain relief. This suggests that ZJ 43 could be developed as a new class of painkillers, especially for chronic pain conditions .

Drug Design and Discovery

The inhibition profile of ZJ 43 against specific enzymes makes it a valuable tool in drug discovery and design . Its ability to modulate neurotransmitter levels through enzyme inhibition can be applied to the development of drugs targeting neurological disorders beyond TBI and schizophrenia.

Proteomics and Enzyme Activity Characterization

ZJ 43 can be used in proteomics to study enzyme activities, particularly those involved in neurotransmitter metabolism . Its specificity for glutamate carboxypeptidase II and III can help in identifying and characterizing the role of these enzymes in various biological processes.

Chemical Biology Research

As a chemical probe, ZJ 43 can be utilized in chemical biology research to understand the interaction between small molecules and proteins. It can serve as a model compound to study the binding and inhibition mechanisms of carboxypeptidases, which are relevant in many diseases .

Farnesyltransferase Inhibition

While not directly related to ZJ 43, pentanedioic acid derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression . This suggests that structurally related compounds like ZJ 43 could be explored for their potential in cancer therapy.

Asymmetric Synthesis

Compounds with a pentanedioic acid moiety, similar to ZJ 43, are of interest in asymmetric synthesis, which is a critical aspect of producing chiral drugs . The structural features of ZJ 43 could inspire new approaches in the enantioselective synthesis of pharmaceuticals.

Wirkmechanismus

Target of Action

ZJ 43, also known as “zj43”, “CID 11722553”, or “(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid”, is a potent inhibitor of glutamate carboxypeptidase II and III (GCP II and III/NAAG peptidase/NAALADase) . These enzymes are responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), a peptide neurotransmitter .

Mode of Action

ZJ 43 inhibits the hydrolysis of NAAG by interacting indirectly with NMDA or metabotropic glutamate receptors . This inhibition leads to the activation of group II metabotropic glutamate receptors (mGluR), which in turn reduces some of the behavioral effects of PCP .

Biochemical Pathways

The primary biochemical pathway affected by ZJ 43 is the NAAG-NAALADase pathway. By inhibiting the enzymes that break down NAAG, ZJ 43 increases the concentration of NAAG, which acts as an agonist at group II metabotropic glutamate receptors . This can lead to various downstream effects, including a reduction in neuronal degeneration and locomotor activity .

Result of Action

ZJ 43 has been shown to have an analgesic effect in neuropathic and inflammatory pain models . It reduces neuronal degeneration in a rat model of traumatic brain injury (TBI) and reduces locomotor activity in the PCP-model of schizophrenia .

Eigenschaften

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGWCSGMXAVYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471136 | |

| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

CAS RN |

723331-20-2 | |

| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

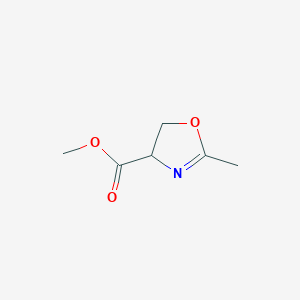

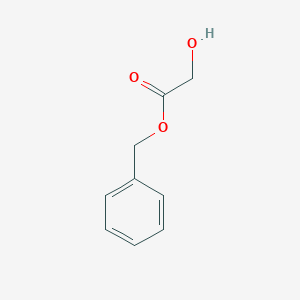

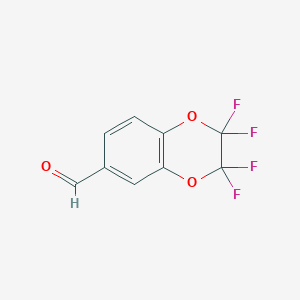

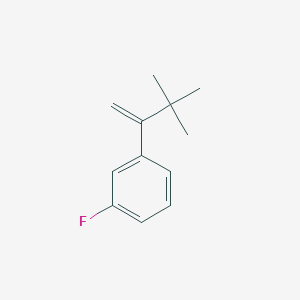

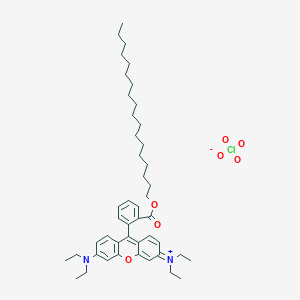

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.